2-Chloro-3-oxopropanenitrile
Overview
Description
2-Chloro-3-oxopropanenitrile is an organic compound with the molecular formula C₃H₂ClNO. It is a chlorinated derivative of propanenitrile and is known for its reactivity and versatility in organic synthesis. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-oxopropanenitrile can be synthesized through several methods. One common method involves the reaction of chloroacetyl chloride with sodium cyanide. The reaction proceeds under controlled conditions to yield this compound. Another method involves the chlorination of 3-oxopropanenitrile using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-oxopropanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The compound can be reduced to 3-oxopropanenitrile using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert this compound to more complex chlorinated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted nitriles, amides, or esters.
Reduction: 3-oxopropanenitrile.
Oxidation: Chlorinated carboxylic acids or ketones.
Scientific Research Applications
2-Chloro-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-oxopropanenitrile involves its reactivity with nucleophiles and electrophiles. The chlorine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The nitrile group can participate in various addition and condensation reactions, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
3-Oxopropanenitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-2-methylpropanenitrile: Contains an additional methyl group, affecting its steric and electronic properties.
2-Chloro-3-methylbutanenitrile: Similar structure but with a longer carbon chain, influencing its reactivity and applications.
Uniqueness
2-Chloro-3-oxopropanenitrile is unique due to its combination of a reactive chlorine atom and a nitrile group, making it a valuable intermediate in organic synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-chloro-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNO/c4-3(1-5)2-6/h2-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJHKXZYVLLKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456445 | |
Record name | 2-Chloro-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53106-70-0 | |
Record name | 2-Chloro-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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